2-bromo-N-cyclopentylbutanamide
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Overview
Description
2-Bromo-N-cyclopentylbutanamide is an organic compound with the molecular formula C9H16BrNO and a molecular weight of 234.13 g/mol It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the butanamide backbone, with a cyclopentyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclopentylbutanamide typically involves the bromination of N-cyclopentylbutanamide. One common method is the reaction of N-cyclopentylbutanamide with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic bromination, where the bromine molecule adds to the butanamide backbone, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-cyclopentylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the cyclopentyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of N-cyclopentylbutanamide derivatives with different substituents replacing the bromine atom.
Reduction: Formation of N-cyclopentylbutanamide.
Oxidation: Formation of cyclopentyl carboxylic acids or ketones, depending on the extent of oxidation.
Scientific Research Applications
2-Bromo-N-cyclopentylbutanamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. The compound’s structure allows for interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development. Its ability to undergo various chemical transformations makes it a valuable building block in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties can be harnessed for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclopentylbutanamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the cyclopentyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-cyclohexylbutanamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-Bromo-N-cyclopropylbutanamide: Contains a cyclopropyl group, leading to different steric and electronic properties.
2-Bromo-N-phenylbutanamide:
Uniqueness
2-Bromo-N-cyclopentylbutanamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic characteristics. This uniqueness can influence the compound’s reactivity, biological activity, and potential applications compared to its analogs. The cyclopentyl group provides a balance between rigidity and flexibility, making the compound versatile for various chemical and biological studies.
Properties
IUPAC Name |
2-bromo-N-cyclopentylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO/c1-2-8(10)9(12)11-7-5-3-4-6-7/h7-8H,2-6H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRJZNYXASAEPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCC1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586131 |
Source
|
Record name | 2-Bromo-N-cyclopentylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905811-01-0 |
Source
|
Record name | 2-Bromo-N-cyclopentylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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